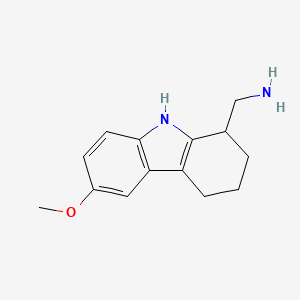
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine
Vue d'ensemble
Description
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that similar indole derivatives have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds can inhibit the high-affinity uptake of certain neurotransmitters in a competitive manner .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied to understand their bioavailability and potential therapeutic applications .
Result of Action
Similar compounds have been shown to have a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Activité Biologique
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine is a compound with significant potential in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 3449-49-8
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. Research indicates that compounds in this class can modulate dopaminergic and serotonergic pathways, which are critical in treating neuropsychiatric disorders.
Pharmacological Activities
- Antidepressant Effects : Studies have shown that similar carbazole derivatives exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neurotrophic factors.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Activity : In a controlled study, administration of this compound resulted in a significant reduction in depressive-like behaviors in mice subjected to chronic stress models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
- Neuroprotection : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and increased the expression of brain-derived neurotrophic factor (BDNF), indicating its potential as a neuroprotective agent .
- Antitumor Effects : Research on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound triggered apoptotic pathways through caspase activation and modulation of mitochondrial membrane potential .
Propriétés
IUPAC Name |
(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-10-5-6-13-12(7-10)11-4-2-3-9(8-15)14(11)16-13/h5-7,9,16H,2-4,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVBNCWKSIYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















